Methyl 3-(3,4-dimethoxyphenyl)propanoate
Overview
Description
Arctiin is a lignan compound found in many plants of the family Asteraceae, particularly in the greater burdock (Arctium lappa), Centaurea imperialis, Trachelospermum asiaticum, Saussurea heteromalla, and Forsythia viridissima . It is the glucoside of arctigenin and has shown various biological activities, including anticancer, anti-inflammatory, and antioxidant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Arctiin can be synthesized through the hydrolysis of arctigenin using β-D-glucosidase, a food-grade enzyme. The enzyme is added directly to the fruits of Arctium lappa to hydrolyze arctiin to arctigenin, followed by ethanol extraction . The optimal conditions for this process include an enzyme concentration of 1.4%, ultrasound time of 25 minutes, and extraction temperature of 45°C .
Industrial Production Methods
The industrial production of arctiin involves the extraction from the seeds of Arctium lappa using ethanol. The process is optimized to increase the yield of arctiin by using enzyme-assisted extraction methods . This method is more efficient and yields a higher concentration of arctiin compared to traditional extraction methods.
Chemical Reactions Analysis
Types of Reactions
Arctiin undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Hydrolysis: Arctiin can be hydrolyzed to arctigenin using β-D-glucosidase.
Oxidation: Arctiin can be oxidized to form various derivatives, including arctigenin-4’-O-glucuronide.
Reduction: Arctiin can undergo reduction reactions to form different lignan derivatives.
Common Reagents and Conditions
Hydrolysis: β-D-glucosidase enzyme, ethanol, ultrasound, and controlled temperature (45°C).
Oxidation: 2,2,6,6-tetramethylpiperidine 1-oxyl mediated oxidation reaction.
Reduction: Various reducing agents can be used depending on the desired derivative.
Major Products
Hydrolysis: Arctigenin.
Oxidation: Arctigenin-4’-O-glucuronide.
Reduction: Various lignan derivatives.
Scientific Research Applications
Arctiin has a wide range of scientific research applications in chemistry, biology, medicine, and industry:
Biology: Arctiin has been studied for its anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Arctiin has shown potential as a therapeutic agent for the treatment of various diseases, including cancer, osteoarthritis, and inflammatory diseases
Industry: Arctiin is used in the development of bioactive gels and microcarriers for drug delivery systems.
Mechanism of Action
Arctiin exerts its effects through various molecular targets and pathways:
Comparison with Similar Compounds
Arctiin is often compared with its aglycone, arctigenin, due to their similar structures and biological activities. arctiin is less toxic and can be used as a prodrug for arctigenin . Other similar compounds include:
Arctigenin: The aglycone of arctiin with potent anticancer and anti-inflammatory activities.
Lignans: A group of compounds with similar structures and biological activities, including secoisolariciresinol and matairesinol.
Arctiin’s uniqueness lies in its ability to be converted to arctigenin, making it a valuable compound for various therapeutic applications.
Properties
IUPAC Name |
methyl 3-(3,4-dimethoxyphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-14-10-6-4-9(8-11(10)15-2)5-7-12(13)16-3/h4,6,8H,5,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWFXSSYWWNFNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334321 | |
Record name | Methyl 3-(3,4-dimethoxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90334321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27798-73-8 | |
Record name | Methyl 3-(3,4-dimethoxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90334321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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